methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate
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Overview
Description
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an imidazo[4,5-c]pyridine ring, and a methoxybenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine ring and the subsequent attachment of the chlorophenyl and methoxybenzoate groups. Common synthetic routes may involve the use of reagents such as boronic acids for Suzuki cross-coupling reactions . Industrial production methods would likely focus on optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions.
Reduction: The imidazo[4,5-c]pyridine ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazo[4,5-c]pyridine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methoxybenzoate moiety could influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds include other imidazo[4,5-c]pyridine derivatives and chlorophenyl-containing molecules. Compared to these compounds, methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H21ClN4O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 3-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate |
InChI |
InChI=1S/C22H21ClN4O4/c1-30-18-8-5-14(21(28)31-2)11-17(18)26-22(29)27-10-9-16-19(25-12-24-16)20(27)13-3-6-15(23)7-4-13/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29) |
InChI Key |
XBGAQAVBESATJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)N=CN3 |
Origin of Product |
United States |
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